2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole
Description
2-(1-(4-Bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperidine ring substituted at the 3-position with a 4-bromobenzyl group. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-16-9-7-14(8-10-16)12-23-11-3-4-15(13-23)19-21-17-5-1-2-6-18(17)22-19/h1-2,5-10,15H,3-4,11-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXBRWXMRTKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the piperidine derivative and the benzimidazole core. One common method involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the piperidine moiety.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, derivatives have been shown to inhibit growth in Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.
| Compound | MIC (µM) | Activity |
|---|---|---|
| W6 | 5.19 | Against S. aureus, S. typhi, K. pneumoniae |
| W1 | 5.08 | Against C. albicans, A. niger |
These findings suggest that the benzimidazole scaffold can be optimized for enhanced antimicrobial efficacy through structural modifications .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been extensively studied. For instance, compounds similar to 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| W17 | 4.12 | Various cancer cell lines |
| 5-FU | 7.69 | Standard chemotherapy agent |
The results indicate that certain derivatives may outperform established chemotherapeutic agents, highlighting the potential for developing new cancer treatments based on this framework .
Study on Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including the compound , evaluated their antibacterial and antifungal activities against clinical isolates. The results demonstrated significant potency against resistant strains of bacteria, suggesting a valuable role in combating antibiotic resistance.
Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell migration at concentrations lower than those required for conventional treatments. This suggests not only efficacy but also a potentially favorable safety profile due to lower doses needed .
Mechanism of Action
The mechanism of action of 2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the benzimidazole moiety could bind to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole ():
This analog replaces the piperidin-3-yl group with a 4-bromophenyl substituent. It exhibits antibacterial activity against S. aureus and S. typhi, suggesting that bromine atoms enhance antimicrobial potency through hydrophobic interactions or halogen bonding. The absence of a piperidine ring may reduce solubility compared to the target compound .- Coumarin-Benzimidazole Hybrids (): Compounds like (E)-3-(2-(1H-benzo[d]imidazol-1-yl)-1-(((4-bromobenzyl)oxy)imino)ethyl)-2H-chromen-2-one incorporate a coumarin moiety linked via an oxyiminoethyl bridge. These hybrids show broad-spectrum antibacterial activity, with melting points ranging from 124–158°C. The coumarin group introduces fluorescence and π-π stacking capabilities, which are absent in the target compound .
Benzimidazole-Thiazole Derivatives ():
Derivatives such as albendazole and lansoprazole demonstrate how substituents like sulfinyl groups or carbamate linkages modulate pharmacological activity (e.g., proton pump inhibition or antiparasitic effects). The target compound’s piperidine group may similarly influence target selectivity .
Piperidine/Piperazine-Containing Analogs
Compound 27 ():
(S)-1,3-Dimethyl-5-(1-((1-(piperidine-4-carbonyl)piperidin-3-yl)methyl)-1H-benzo[d]imidazole-2-yl)pyridin-2(1H)-one features a piperidine ring connected via a carbonyl group. This structural complexity enhances binding to bromodomains but may reduce metabolic stability compared to the target compound’s simpler piperidin-3-yl linkage .Fe³⁺-npbi Complex ():
The ligand 1-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole in this redox-active material highlights how aromatic substituents (naphthyl, pyridyl) can stabilize metal coordination. The target compound’s 4-bromobenzyl group might similarly participate in hydrophobic interactions in catalytic or therapeutic contexts .
Antimicrobial Activity
- The 4-bromobenzyl-substituted compound from showed efficacy against Gram-positive (S. aureus) and Gram-negative (S. Piperidine’s basic nitrogen could improve solubility and tissue penetration .
- Coumarin-benzimidazole hybrids () achieved 61–77% synthetic yields, with activities likely driven by membrane disruption or enzyme inhibition. The target compound’s synthesis may require optimization of piperidine incorporation to maintain yields .
Anticancer and Antiviral Potential
- Benzimidazole-thiazole derivatives () and in silico SARS-CoV-2 inhibitors () underscore the scaffold’s adaptability. Piperidine’s flexibility in the target compound could enhance binding to viral proteases or kinase targets .
Melting Points and Solubility
- Benzimidazole analogs with bromine (e.g., 3aq in ) exhibit melting points of 153–155°C, while piperidine-containing derivatives (e.g., 27 in ) are typically oils or amorphous solids. The target compound’s melting point may fall within this range, influenced by crystalline packing .
- Piperidine’s basicity (pKa ~11) could enhance aqueous solubility at physiological pH, a critical factor for bioavailability.
Data Table: Key Analogs and Properties
Biological Activity
2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, focusing on its anti-inflammatory and anticancer activities, as well as its mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a piperidine ring substituted with a 4-bromobenzyl group. Its chemical formula is , and it has been analyzed for various physicochemical properties including solubility, stability, and reactivity.
Anti-inflammatory Activity
A significant study highlighted the anti-inflammatory properties of related compounds within the benzo[d]imidazole class. For instance, derivatives such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole demonstrated substantial inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. Specifically, compound 6e exhibited an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, showcasing its potential as an anti-inflammatory agent .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6e | 0.86 | NO Inhibition |
| 6e | 1.87 | TNF-α Inhibition |
Anticancer Activity
The anticancer potential of this class of compounds has also been explored. In vitro studies have shown that certain benzo[d]imidazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines . The mechanism often involves microtubule destabilization, leading to apoptosis in cancer cells.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | Various | 2.43 - 7.84 |
| HepG2 | Various | 4.98 - 14.65 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit cytokine production suggests a role in modulating inflammatory pathways.
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cancer cell proliferation.
- Induction of Apoptosis : Enhanced caspase activity indicates that these compounds can trigger programmed cell death in cancer cells.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, compound 6e was tested for its anti-inflammatory effects in vivo using a mouse model with xylene-induced ear edema. The results indicated that compound 6e had a more potent effect than ibuprofen, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Potential
In another study involving MDA-MB-231 cells, compounds derived from the benzo[d]imidazole structure were evaluated for their cytotoxic effects. The results showed significant morphological changes and increased caspase-3 activity at concentrations as low as 1 μM, confirming their role as apoptosis inducers .
Q & A
Q. Methodological Answer :
- Step 1 : Utilize a multi-step approach involving condensation of substituted benzaldehydes with 1,2-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
- Step 2 : Introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, react 4-bromobenzyl bromide with piperidin-3-amine derivatives under inert atmospheres (N₂/Ar) .
- Optimization : Vary solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yields. Evidence shows that THF with catalytic K₂CO₃ enhances coupling efficiency .
(Advanced) How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound for targeted drug design?
Q. Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites .
- Reactivity Analysis : Simulate interactions with biological targets (e.g., enzymes) using molecular docking (AutoDock Vina) to assess binding affinity and guide structural modifications .
- Validation : Cross-reference computational results with experimental NMR/IR data to confirm electronic environments .
(Advanced) How should researchers resolve contradictory spectral data (e.g., NMR shifts) observed during structural characterization?
Q. Methodological Answer :
- Step 1 : Perform advanced NMR techniques (²D-COSY, HSQC) to assign overlapping proton signals, particularly in aromatic and piperidine regions .
- Step 2 : Compare experimental data with theoretical NMR shifts derived from DFT calculations (e.g., using Gaussian 09) .
- Step 3 : Validate purity via HRMS and elemental analysis to rule out impurities causing spectral discrepancies .
(Basic) What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. Methodological Answer :
- Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. High-purity crystals are obtained at slow cooling rates .
(Advanced) How can Lipinski’s Rule of Five and ADMET properties be assessed to evaluate the compound’s drug-likeness?
Q. Methodological Answer :
- In-Silico Tools : Use Molinspiration or SwissADME to calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors, and topological polar surface area (TPSA) .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) via PreADMET or pkCSM. Compounds with TPSA <140 Ų typically exhibit good oral bioavailability .
(Advanced) What catalytic strategies enable regioselective functionalization of the benzimidazole core?
Q. Methodological Answer :
- Pd-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at specific positions. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O .
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH of benzimidazole) using Boc anhydride before functionalization .
(Basic) Which spectroscopic techniques are essential for confirming the compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and piperidine-CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹) .
(Advanced) How can in-silico models predict the compound’s interaction with biological targets (e.g., kinases)?
Q. Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger Suite) to simulate binding poses in protein active sites. Prioritize compounds with low RMSD (<2 Å) and high docking scores .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine) .
(Advanced) How can theoretical calculations (e.g., QSAR) guide the design of derivatives with enhanced activity?
Q. Methodological Answer :
- QSAR Modeling : Develop regression models using descriptors (logP, polarizability) and bioactivity data. Select derivatives with predicted IC₅₀ values <1 µM .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis .
(Advanced) What methodologies enable late-stage diversification of the piperidine moiety for SAR studies?
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., alkylation with propargyl bromide) under controlled temperature (100–150°C) to reduce side products .
- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
